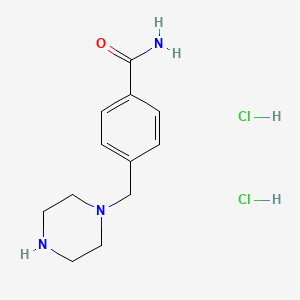

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride

Description

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride is a benzamide derivative featuring a piperazine ring linked via a methyl group to the benzamide core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are widely explored for their affinity to neurotransmitter receptors (e.g., adrenergic, dopaminergic) and kinase targets .

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-10(2-4-11)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVUMIZCPRVNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O and a molecular weight of approximately 292.20 g/mol. Its structure features a piperazine moiety linked to a benzamide, which contributes to its diverse biological activities. This article explores its biological activity, including antidepressant effects, potential antitumor properties, and interactions with various biological targets.

The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological studies and therapeutic applications. The synthesis methods include cyclization of 1,2-diamine derivatives and the Ugi reaction among others, which can vary based on specific experimental conditions .

Antidepressant Effects

This compound has shown promise in exhibiting antidepressant-like effects in preclinical models. This activity may be attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including this compound, have demonstrated significant antitumor activity. For instance, studies on related compounds have shown that they can inhibit cell viability in breast cancer cells . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .

The biological activity of this compound can be understood through its interaction with various molecular targets:

- Dopamine Receptors : It exhibits affinity for dopamine receptors, particularly D4 receptors, suggesting potential applications in neuropharmacology .

- PARP Inhibition : Similar compounds have been shown to inhibit PARP activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased cell death in tumor cells .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(Piperazin-1-yl)benzamide | Piperazine linked to benzamide | Antidepressant | Lacks methyl group on piperazine |

| N-(3-Guanidino-4-methylphenyl)-4-(piperazin-1-ylmethyl)benzamide | Guanidine substituent | Enhanced receptor activity | Increased potency due to guanidine |

| Pomalidomide-benzyl-piperazine | Benzyl group addition | Anticancer | Cereblon-recruiting ligand |

This table highlights that while this compound shares common features with other compounds, its unique structure contributes to distinct biological activities.

Case Studies

Several studies have evaluated the biological effects of related piperazine derivatives:

- Antitumor Activity : A study demonstrated that certain piperazine derivatives significantly inhibited the growth of HepG2 liver cancer cells, showcasing IC50 values as low as 0.25 μM .

- Neuropharmacological Effects : Research on dopamine receptor ligands has indicated that modifications in the structure can enhance selectivity and potency for D4 receptors, potentially leading to new treatments for psychiatric disorders .

Scientific Research Applications

Lead Compound in Drug Discovery

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride has emerged as a lead compound in the development of novel therapeutics. Its structural features allow for modifications that can enhance biological activity against various targets, particularly in oncology and neuropharmacology.

Anticancer Activity

Research indicates that derivatives of this compound show promise in inhibiting cancer cell viability. For instance, studies have demonstrated that certain piperazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells . This inhibition leads to increased apoptosis in cancer cells, making it a potential candidate for cancer therapies.

Antidepressant Properties

The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression and anxiety disorders. Interaction studies with serotonin receptors have shown promising results, indicating its potential as a new antidepressant agent.

Understanding the interactions of this compound with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Key studies focus on:

- Binding Affinity : Assessing how well the compound binds to target receptors.

- Metabolic Pathways : Investigating how the compound is metabolized within biological systems, which is crucial for determining dosage and efficacy.

Chemical Reactions Analysis

Alkylation Reactions

The piperazine nitrogen atoms readily undergo alkylation under nucleophilic substitution conditions. This reaction is critical for modifying pharmacological properties:

Key Mechanism : Alkylation proceeds via SN2 displacement, facilitated by the electron-rich piperazine nitrogens. Steric hindrance influences regioselectivity .

Acylation Reactions

The benzamide group participates in acylation, while the piperazine ring reacts with acyl chlorides or anhydrides:

Notable Observation : Acylation at the piperazine nitrogens often requires deprotonation using bases like K₂CO₃ or triethylamine .

Reduction and Oxidation

The compound undergoes redox reactions at both the piperazine and benzamide moieties:

-

Reduction :

-

Oxidation :

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzamide aromatic ring:

Guanylation and Cyclization

The piperazine nitrogen reacts with guanylating agents to form guanidine derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | HgCl₂, triethylamine, reflux | 2,3-Di(tert-butoxycarbonyl)-1-[4-(piperazin-1-yl)butyl]guanidine | 76% |

Application : These derivatives exhibit enhanced binding to dopamine receptors .

Acid/Base Reactivity

The piperazine ring’s protonation state (mono- vs. diprotonated) modulates reactivity:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride and its analogs:

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., 4-(Piperazin-1-ylmethyl)benzamide, JJGW series) generally exhibit higher aqueous solubility than free bases due to ionic interactions .

- Melting Points: 11e–11h analogs: 110–165°C . Urea-thiazole derivatives (9e–9g): Not reported, but ESI-MS data confirm molecular weights . Discontinued status of the target compound may relate to stability or synthesis challenges .

Critical Analysis of Structural Modifications

- Piperazine Linker : Methyl-linked piperazine (target compound) vs. alkoxy-linked (JJGW series) alters flexibility and receptor docking. Shorter linkers may restrict conformational freedom, affecting binding kinetics .

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (9e–9g, JJGW01) enhance receptor affinity but may reduce solubility. The target compound’s lack of such groups could limit potency .

- Salt Forms : Dihydrochloride salts improve bioavailability compared to free bases, as seen in levocetirizine dihydrochloride ().

Preparation Methods

Synthesis of 4-(Chloromethyl)benzamide Intermediate

A common approach starts with the reaction of 4-chloromethylbenzoyl chloride with an appropriate amine under controlled conditions:

- Reaction conditions: The acid chloride is reacted with an amine (e.g., aniline derivative) in an organic solvent such as dry dichloromethane (DCM) under inert atmosphere at low temperature (0°C) to avoid side reactions and impurities.

- Base addition: Potassium carbonate (K₂CO₃) is often used to neutralize the hydrochloric acid formed and to facilitate the reaction.

- Reaction time: Typically, the mixture is stirred for 1 hour at 0°C.

- Isolation: The product precipitates as crystals, which are filtered, washed, and dried to yield the benzamide intermediate.

Nucleophilic Substitution with Piperazine

The key step involves the substitution of the chloromethyl group with piperazine to form the piperazinylmethylbenzamide:

- Reagents: The benzamide intermediate is reacted with piperazine or a substituted piperazine salt (e.g., piperazine dihydrochloride).

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred to enhance nucleophilicity.

- Base: Potassium carbonate is added to deprotonate piperazine and drive the substitution.

- Temperature and time: The reaction is typically conducted at elevated temperatures (e.g., 55°C) and stirred overnight to ensure completion.

- Purification: After reaction completion, the mixture is filtered, solvent evaporated, and crude product purified via flash chromatography or recrystallization.

Formation of Dihydrochloride Salt

- The free base of 4-(piperazin-1-ylmethyl)benzamide is converted into the dihydrochloride salt by treatment with hydrochloric acid.

- This step enhances water solubility and stability of the compound.

- The salt is isolated by precipitation and filtration, then dried under vacuum.

Industrial and Advanced Synthetic Methods

While detailed industrial-scale methods for this exact compound are limited in open literature, analogous processes are described in patent literature for related piperazine benzamide derivatives:

- Use of pyridine as solvent and base: Pyridine can serve both as a solvent and base in the amide coupling step, typically used in volumes of 4–7 times the weight of the amine reactant to control reaction rate and impurity formation.

- Temperature control: Reactions are carried out at low temperatures (0–25°C) to minimize side reactions.

- Protic solvents: Alcohols such as methanol, ethanol, or isopropanol are used in subsequent steps for intermediate isolation and purification.

- Reaction monitoring: Reaction times vary from 30 minutes to several hours depending on step, with temperatures maintained between 10°C and 30°C to optimize yield and purity.

Research Findings and Optimization

| Step | Conditions | Key Observations | Yield/Purity Impact |

|---|---|---|---|

| Benzamide intermediate synthesis | 0°C, DCM, K₂CO₃, 1 hour | Low temperature reduces impurities; K₂CO₃ neutralizes HCl | High purity intermediate, good yield |

| Piperazine substitution | 55°C, acetone, K₂CO₃, overnight | Elevated temperature and base promote substitution | Increased yield (up to 85%), cleaner product |

| Salt formation | HCl addition, precipitation | Enhances solubility and stability | Stable, crystalline dihydrochloride salt |

- Solvent choice: Polar aprotic solvents improve nucleophilic substitution efficiency.

- Stoichiometry: Using slight excess of piperazine (1.2 equivalents) improves conversion.

- Purification: Flash chromatography or recrystallization is essential to remove unreacted starting materials and side products.

Summary of Preparation Methodology

| Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Benzamide intermediate | 4-Chloromethylbenzoyl chloride + amine, DCM, K₂CO₃, 0°C | Formation of chloromethylbenzamide intermediate |

| 2. Nucleophilic substitution | Intermediate + piperazine, acetone, K₂CO₃, 55°C, overnight | Formation of 4-(piperazin-1-ylmethyl)benzamide free base |

| 3. Salt formation | Free base + HCl, precipitation | Conversion to dihydrochloride salt for enhanced stability |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, stoichiometry) based on analogous piperazine derivatives. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions under alkaline conditions . Purification steps, such as recrystallization or column chromatography, are critical to remove unreacted intermediates. Monitor purity using HPLC or LC-MS, referencing impurity profiles of related compounds (e.g., triazolopyridine derivatives in ).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the piperazine ring and benzamide backbone.

- FT-IR to identify amine (-NH) and carbonyl (C=O) stretches.

- Elemental Analysis (CHNS) to validate stoichiometry, especially for dihydrochloride salts .

Q. What stability-indicating assays are recommended for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4–12 weeks. Use HPLC to detect degradation products, focusing on hydrolysis of the benzamide bond or piperazine ring oxidation. Environmental factors like pH and temperature significantly impact stability; buffer solutions (pH 1–9) can simulate physiological conditions . Store samples in inert atmospheres at 2–8°C to prevent deliquescence, as advised for related hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

Control for assay-specific variables : Ensure consistent buffer ionic strength, as piperazine derivatives exhibit pH-dependent solubility .

Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Analyze stereochemical influences : If applicable, separate enantiomers (via chiral HPLC) and test individually, as seen in impurity studies of triazolopyridines ( ).

- Reference theoretical frameworks linking chemical structure to activity, as per ’s emphasis on conceptual frameworks in experimental design.

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer :

- Identify potential impurities : By-products may include des-methyl analogs or hydrolyzed benzamide intermediates, similar to impurities in triazolopyridine APIs ().

- Develop stability-indicating methods : Use UPLC-PDA with a C18 column (e.g., 2.6 µm particle size) and gradient elution (0.1% TFA in water/acetonitrile). Quantify impurities against reference standards (e.g., EP/BP guidelines in ).

- Justify thresholds : Follow ICH Q3A/B guidelines, setting impurity limits at ≤0.15% for unidentified impurities.

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

Docking studies : Use crystal structures of target receptors (e.g., GPCRs or kinases) to model interactions with the piperazine-methyl-benzamide scaffold.

QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity data.

ADMET prediction : Tools like SwissADME can forecast solubility and metabolic stability, addressing limitations observed in related compounds ().

Q. What experimental designs mitigate risks in mechanistic studies involving this compound?

- Methodological Answer :

- Dose-response curves : Use a wide concentration range (nM–mM) to capture biphasic effects, common in receptor-ligand systems.

- Counter-screens : Test against off-target receptors (e.g., serotonin or dopamine receptors) to rule out promiscuity.

- Use orthogonal cellular models : Primary cells vs. immortalized lines to confirm target relevance, as microenvironment factors (e.g., pH) alter piperazine bioactivity .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance (e.g., liver microsome assays). Piperazine derivatives often exhibit rapid hepatic oxidation .

- Formulation adjustments : Use salt forms (e.g., dihydrochloride) to enhance solubility, as seen in ’s storage guidelines for hygroscopic compounds.

- Validate bioavailability : Compare AUC(0–24h) in animal models with in vitro IC50 values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.